molecular formula C9H6BrN3 B12327187 8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene

8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B12327187
M. Wt: 236.07 g/mol
InChI Key: ZGRXURWUHMEEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,4,10-triazatricyclo[73003,7]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. One common method includes the bromination of a precursor triazatricyclo compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C9H6BrN3/c10-7-5-1-3-12-9(5)13-6-2-4-11-8(6)7/h1-4,8H,(H,12,13)

InChI Key

ZGRXURWUHMEEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC3=CC=NC3C(=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.